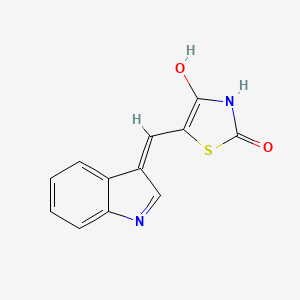

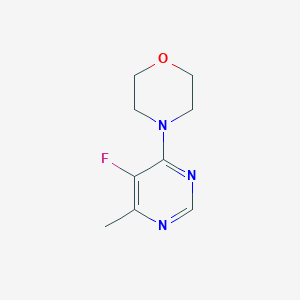

![molecular formula C20H24N2O3 B2728969 methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate CAS No. 1203184-05-7](/img/structure/B2728969.png)

methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indoles are a significant heterocyclic system in natural products and drugs1. They play a main role in cell biology and have attracted increasing attention in recent years due to their biological properties1. The compound you mentioned seems to be a complex derivative of indole, specifically a cyclopenta[b]indole, which is a prevalent moiety in several bioactive natural products and pharmaceutically interesting compounds2.

Synthesis Analysis

The synthesis of cyclopenta[b]indoles has been extensively explored via metal catalysis2. Some of the prominent approaches include [3 + 2]-cycloaddition, Yonemitsu condensation, gold(I) catalysed Rautenstrauch rearrangement, bismuth(III) catalysed condensation, Nazarov cyclisation, Heck–Suzuki cascade, Fischer indole synthesis, indole electrophilic substitution reactions, [3,3]-sigmatropic rearrangement, Dieckmann condensation, vinylogous Michael addition/Friedel–Crafts reaction, enzymatic synthesis, etc2.

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex. For example, a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described3.Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions. For instance, a sequential coupling reaction initiated by C–H activation and aza-Michael addition can afford a series of 1,2-dihydropyrrolo [3,4- b ]indol-3-ones in moderate to good yields by the formation of one C–C bond and one C–N bond3.Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure. For example, 1-Methyl-2,3-dihydro-1H-indole has a molecular weight of 133.19034.科学的研究の応用

Synthesis and Chemical Properties

A study described a new synthesis approach for 2,3-disubstituted pyrrolidines and piperidines, focusing on a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This methodology enables the introduction of different substituents at C-2, such as hydroxy, alkoxy, and allyl, leading to compounds that can be further manipulated to produce bicyclic systems present in many natural products, highlighting the chemical versatility and potential of structures related to methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate (A. Boto et al., 2001).

Another research effort focused on the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids, showcasing the compound's role as a building block for achiral and chiral substances. This study underscores the potential of methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate derivatives in the synthesis of complex molecules with specific configurations (Gita Matulevičiūtė et al., 2021).

Biological and Pharmacological Applications

A publication presented a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids. This compound serves as an example of how structural modifications to the piperidine core, similar to that found in methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate, can lead to the development of bioactive molecules (H. Takahata et al., 2002).

Research into the reactions of N- and C-alkenylanilines revealed the synthesis, oxidation, and nitration of 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, demonstrating the compound's utility in creating structurally diverse molecules with potential chemical and pharmacological significance (D. A. Skladchikov et al., 2012).

Safety And Hazards

将来の方向性

The future directions in the field of indole derivatives are likely to involve the development of novel methods of synthesis, given the importance of this significant ring system1. Additionally, further exploration of the biological activities of these compounds could lead to the development of new drugs and treatments.

Please note that this is a general analysis based on the available information and may not fully apply to the specific compound you mentioned. For a comprehensive analysis of a specific compound, it would be necessary to consult scientific literature or conduct laboratory research.

特性

IUPAC Name |

methyl 1-[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-25-20(24)14-9-11-21(12-10-14)19(23)13-22-17-7-3-2-5-15(17)16-6-4-8-18(16)22/h2-3,5,7,14H,4,6,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUJEXOLVJEVEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

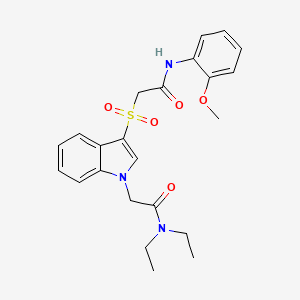

![1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate](/img/structure/B2728886.png)

![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)

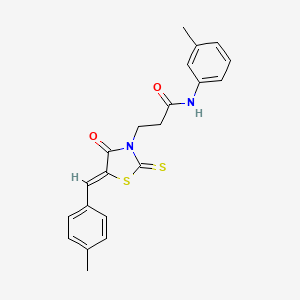

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)

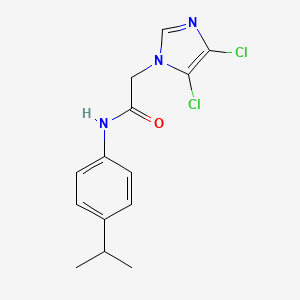

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)

![2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2728905.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)